molecular formula C12H17NO B041881 N,N-Diethyl-2-phenylacetamide CAS No. 2431-96-1

N,N-Diethyl-2-phenylacetamide

Cat. No.: B041881
CAS No.: 2431-96-1
M. Wt: 191.27 g/mol
InChI Key: UXDAWVUDZLBBAM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N,N-Diethyl-2-phenylacetamide, also known as DEPA, primarily targets hematophagous insects including mosquitoes, black flies, horse flies, muscoid flies, rat fleas, ticks, land leeches, and cockroaches . It exerts its effects through interactions with odorant receptors (Ors) and gustatory receptor neurons (GRNs) in these insects .

Mode of Action

DEPA acts as a repellent, interfering with the sensory mechanisms of insects. It interacts with the Ors and GRNs of the insects, disrupting their ability to detect hosts . This interaction leads to changes in the behavior of the insects, primarily reducing their attraction to potential hosts.

Biochemical Pathways

It is known that depa interferes with the normal functioning of the ors and grns in insects . These receptors play a crucial role in the detection of hosts by insects. By interacting with these receptors, DEPA disrupts the insects’ host-seeking behavior.

Pharmacokinetics

It is known that depa is a low-volatility compound that is soluble in most organic solvents . It has a boiling point of 169-171 °C and a density of 1.004 g/mL at 25 °C .

Result of Action

The primary result of DEPA’s action is the repulsion of hematophagous insects. By interacting with the Ors and GRNs of these insects, DEPA disrupts their host-seeking behavior, effectively reducing their attraction to potential hosts . This makes DEPA an effective insect repellent.

Preparation Methods

Chemical Reactions Analysis

N,N-Diethyl-2-phenylacetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

N,N-Diethyl-2-phenylacetamide is similar to other insect repellents such as N,N-diethyl-3-methylbenzamide (DEET) and dimethyl phthalate (DMP). it has unique properties that make it a valuable alternative:

Similar compounds include:

  • N,N-diethyl-3-methylbenzamide (DEET)
  • Dimethyl phthalate (DMP)
  • N,N-diethylbenzamide

This compound stands out due to its unique chemical structure and specific interactions with insect receptors, making it a valuable compound in both research and practical applications.

Properties

IUPAC Name

N,N-diethyl-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-3-13(4-2)12(14)10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDAWVUDZLBBAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00179048
Record name N,N-Diethylphenylacetamide
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Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N,N-Diethylbenzeneacetamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032635
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Solubility

>28.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID14719302
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

2431-96-1
Record name N,N-Diethyl-2-phenylacetamide
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Record name N,N-Diethylphenylacetamide
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Record name N,N-Diethyl phenylacetamide
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Record name N,N-Diethylphenylacetamide
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Record name N,N-diethylphenylacetamide
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Record name N,N-DIETHYLPHENYLACETAMIDE
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Record name N,N-Diethylbenzeneacetamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032635
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

86 °C
Record name N,N-Diethylbenzeneacetamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032635
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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